L-Alanine, 2-amino-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine,2-amino-2-oxoethyl ester(9ci) is a derivative of the amino acid L-alanine. It is characterized by the presence of an ester group at the carboxyl end of the alanine molecule. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,2-amino-2-oxoethyl ester(9ci) typically involves the esterification of L-alanine. One common method is to react L-alanine with an appropriate alcohol in the presence of a strong acid catalyst. For example, treating L-alanine with ethanol and sulfuric acid can yield the ethyl ester of L-alanine. The reaction conditions often require heating under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of L-Alanine,2-amino-2-oxoethyl ester(9ci) may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The purification of the ester product is typically achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
L-Alanine,2-amino-2-oxoethyl ester(9ci) can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
L-Alanine,2-amino-2-oxoethyl ester(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which L-Alanine,2-amino-2-oxoethyl ester(9ci) exerts its effects depends on the specific context of its use. In biological systems, it may act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The ester group can be hydrolyzed by esterases, releasing the parent amino acid, L-alanine, which can then enter metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanine ethyl ester: Similar structure but with an ethyl group instead of the oxoethyl group.
L-Alanine methyl ester: Similar structure but with a methyl group instead of the oxoethyl group.
L-Alanine,2-amino-2-oxoethyl amide: Similar structure but with an amide group instead of the ester group.
Uniqueness
L-Alanine,2-amino-2-oxoethyl ester(9ci) is unique due to the presence of the oxoethyl ester group, which imparts distinct reactivity and properties compared to other esters and amides of L-alanine. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
Properties
Molecular Formula |
C5H10N2O3 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) (2S)-2-aminopropanoate |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(9)10-2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 |
InChI Key |
SFEWUVLLRMZYAD-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC(=O)N)N |
Canonical SMILES |
CC(C(=O)OCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.